molecular formula C10H16Cl2N2O2 B2470375 methyl3-[(2-aminoethyl)amino]benzoatedihydrochloride CAS No. 2402838-10-0

methyl3-[(2-aminoethyl)amino]benzoatedihydrochloride

Cat. No.: B2470375
CAS No.: 2402838-10-0
M. Wt: 267.15
InChI Key: LDJSVZBEAPESHA-UHFFFAOYSA-N
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Description

Methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O2 and a molecular weight of 267.15 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride typically involves the reaction of methyl 3-aminobenzoate with 2-aminoethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is usually obtained as a powder and is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

Methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride include:

Uniqueness

What sets methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride apart from these similar compounds is its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

IUPAC Name

methyl 3-(2-aminoethylamino)benzoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c1-14-10(13)8-3-2-4-9(7-8)12-6-5-11;;/h2-4,7,12H,5-6,11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJSVZBEAPESHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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